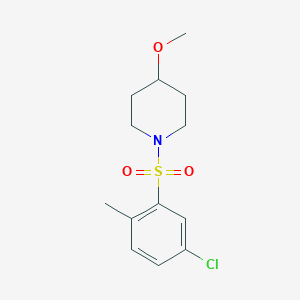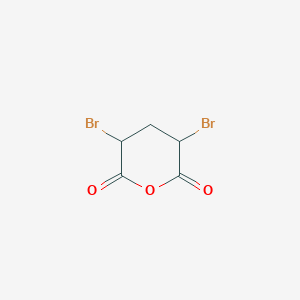
2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters has also been reported .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common chemical reaction involving organoboron compounds . Protodeboronation of pinacol boronic esters has also been reported .
科学的研究の応用
Unusual Mass Spectrometric Dissociation Pathways
Research has explored the collision-induced dissociation behavior of substituted isoquinoline-3-carboxamides, highlighting unique fragmentation behaviors valuable for analytical methodologies in drug testing and structural characterization of similar compounds (Beuck et al., 2009).
Gas Phase Reaction Studies
Another study demonstrated the favored gas-phase formations of carboxylic acids from bisubstituted isoquinolines, providing insights into the mass spectrometric analysis and characterization of prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008).
Inhibition of Tubulin Polymerization
Methoxy-substituted 3-formyl-2-phenylindoles, structurally related to isoquinoline derivatives, have been identified for their potential in inhibiting tubulin polymerization, indicating their utility in developing cytostatics targeting microtubule assembly in cancer therapy (Gastpar et al., 1998).
Synthetic Routes to Quinazoline Derivatives
The reaction of hydroxyglycine with 2-aminobenzophenones to form quinazoline-2-carboxylic acids highlights new synthetic pathways, contributing to the broader field of heterocyclic chemistry and potential pharmaceutical applications (Hoefnagel et al., 1993).
Palladium-Catalyzed Arylation and Alkylation
Advancements in palladium-catalyzed beta-arylation and alkylation of C-H bonds in carboxylic acid derivatives offer versatile strategies for functionalizing sp2 and sp3 carbon centers, critical for constructing complex organic molecules (Shabashov & Daugulis, 2010).
作用機序
Target of Action
Boronic acids and their esters, which this compound may be related to, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters, which this compound may be related to, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Boronic acids and their esters, which this compound may be related to, are known to participate in a variety of transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
Boronic acids and their esters, which this compound may be related to, are known to be only marginally stable in water , which could impact their bioavailability.
Result of Action
Boronic acids and their esters, which this compound may be related to, are known to be involved in a variety of chemical transformations .
Action Environment
Boronic acids and their esters, which this compound may be related to, are known to be only marginally stable in water , suggesting that the presence of water could influence their action and stability.
特性
IUPAC Name |
6-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)24-15-6-4-5-14(10-15)19-11-17(20(22)23)16-9-13(3)7-8-18(16)21-19/h4-12H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXELBGDOEVFLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one](/img/structure/B2680606.png)


![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide](/img/structure/B2680609.png)
![4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2680610.png)


![(Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680616.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2680617.png)
![3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680618.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2680620.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2680623.png)


